![molecular formula C15H15BrN2O2 B184741 5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde CAS No. 434299-46-4](/img/structure/B184741.png)

5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

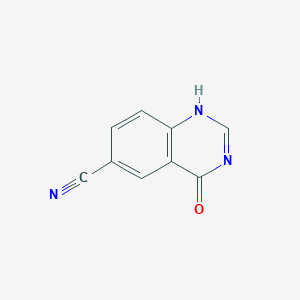

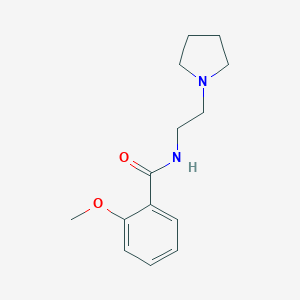

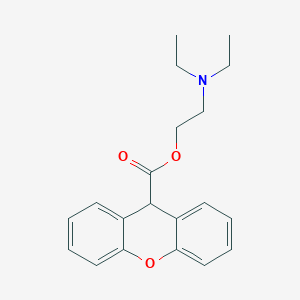

“5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C15H15BrN2O2 . It is a structure that includes an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Applications De Recherche Scientifique

Molecular Structure and Interactions

One study focused on the condensation reaction involving 5-bromo-1H-indole-3-carbaldehyde to form a specific indole derivative. This research detailed the characterization of the resulting compound through spectroscopic, thermal tools, and X-ray crystallography. The study also explored the molecule's electronic spectra, molecular orbital energy levels, and thermal stability, revealing its good thermal stability up to 215°C (Barakat et al., 2017).

Synthesis of Indole Derivatives

Another application in scientific research involves the synthesis of indole derivatives. For instance, a process was described for preparing 3,3-dibromo-1,3-dihydroindol-2-ones, serving as precursors for Indole-2,3-diones, through a reaction involving indole-3-carbaldehyde. This synthesis route highlights the compound's role in generating structurally complex indole derivatives (Parrick et al., 1989).

Crystallography and Hydrogen Bonding

Research on 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone emphasized its crystallographic features, where molecules are paired by aminocarbonyl hydrogen bonds, forming ribbons linked by further hydrogen bonds. This study sheds light on the molecular arrangement and interactions critical for understanding the compound's structural properties (Ali et al., 2005).

Antimicrobial Activity

Further, the synthesis and evaluation of new indole semicarbazones from 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde have been documented, revealing some derivatives' potent antifungal activity against C. albicans and C. rugosa. This study illustrates the compound's potential in developing antimicrobial agents (Vijaya Laxmi & Rajitha, 2010).

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2/c16-12-3-4-14-13(7-12)11(10-19)8-18(14)9-15(20)17-5-1-2-6-17/h3-4,7-8,10H,1-2,5-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPAZXISZRGLIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355526 |

Source

|

| Record name | 5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde | |

CAS RN |

434299-46-4 |

Source

|

| Record name | 5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)

![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)

![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)

![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)